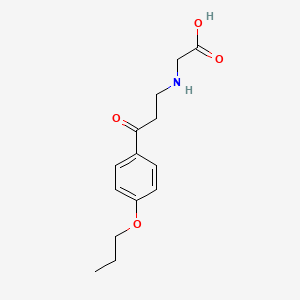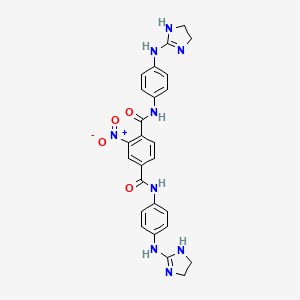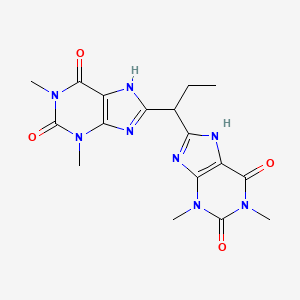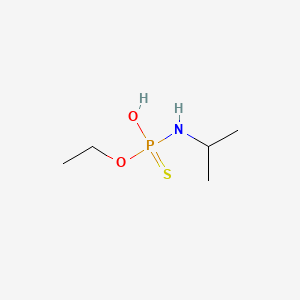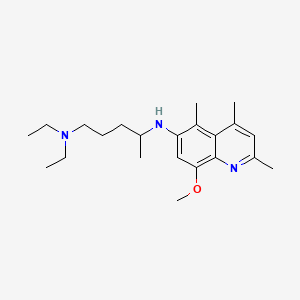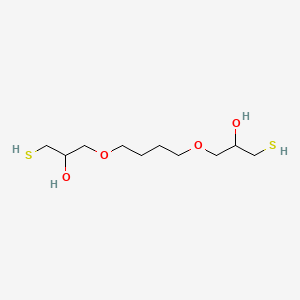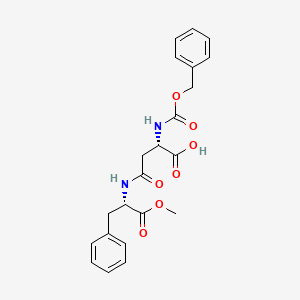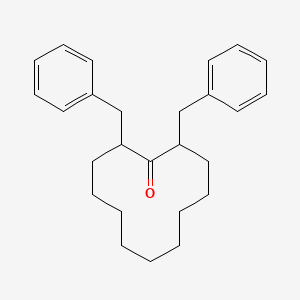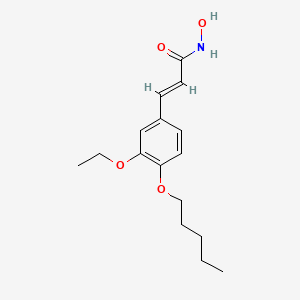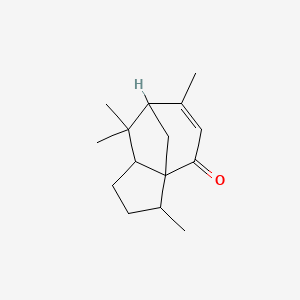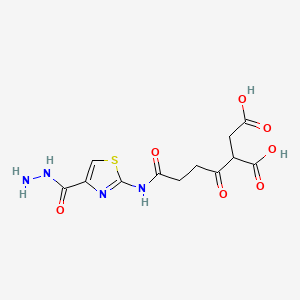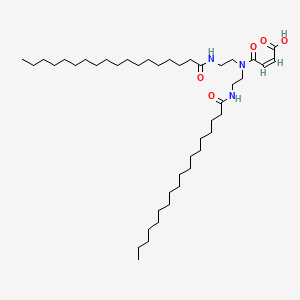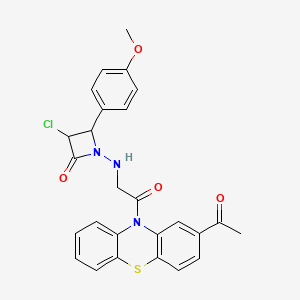
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phénothiazine, 2-acétyl-10-(((3-chloro-2-(4-méthoxyphényl)-4-oxo-1-azétidinyl)amino)acétyl)- est un composé organique complexe appartenant à la classe des phénothiazines. Les phénothiazines sont connues pour leurs diverses activités biologiques, notamment leurs propriétés antipsychotiques, antihistaminiques et antiémétiques. Ce composé spécifique se caractérise par sa structure moléculaire complexe, qui comprend un noyau de phénothiazine, un groupe acétyle et un fragment azétidinyl substitué.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 10H-Phénothiazine, 2-acétyl-10-(((3-chloro-2-(4-méthoxyphényl)-4-oxo-1-azétidinyl)amino)acétyl)- implique généralement plusieurs étapes. Le processus commence par la préparation du noyau de phénothiazine, suivie de l’introduction du groupe acétyle et du fragment azétidinyl. Les réactifs courants utilisés dans ces réactions comprennent l’anhydride acétique, le chloroforme et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
10H-Phénothiazine, 2-acétyl-10-(((3-chloro-2-(4-méthoxyphényl)-4-oxo-1-azétidinyl)amino)acétyl)- subit diverses réactions chimiques, notamment :
Oxydation : Le noyau de phénothiazine peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions chloro et méthoxy.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du noyau de phénothiazine peut produire du sulfoxyde de phénothiazine, tandis que la réduction des groupes carbonyle peut produire les alcools correspondants.
Applications de la recherche scientifique
10H-Phénothiazine, 2-acétyl-10-(((3-chloro-2-(4-méthoxyphényl)-4-oxo-1-azétidinyl)amino)acétyl)- a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles psychiatriques et comme agent anti-inflammatoire.
Industrie : Employé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an anti-inflammatory agent.
Industry: Employed in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de 10H-Phénothiazine, 2-acétyl-10-(((3-chloro-2-(4-méthoxyphényl)-4-oxo-1-azétidinyl)amino)acétyl)- implique son interaction avec diverses cibles moléculaires et voies. Le noyau de phénothiazine est connu pour interagir avec les récepteurs de la dopamine, en particulier le récepteur D2, ce qui conduit à ses effets antipsychotiques. De plus, la capacité du composé à subir des réactions redox peut contribuer à ses activités antimicrobiennes et anticancéreuses en générant des espèces réactives de l’oxygène (ROS) qui peuvent endommager les composants cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorpromazine : Un autre dérivé de la phénothiazine aux propriétés antipsychotiques.
Prométhazine : Un composé de la phénothiazine utilisé comme antihistaminique et antiémétique.
Thioridazine : Un dérivé de la phénothiazine aux effets antipsychotiques et sédatifs.
Unicité
10H-Phénothiazine, 2-acétyl-10-(((3-chloro-2-(4-méthoxyphényl)-4-oxo-1-azétidinyl)amino)acétyl)- est unique en raison de sa structure moléculaire spécifique, qui combine le noyau de phénothiazine avec un groupe acétyle et un fragment azétidinyl substitué. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Numéro CAS |
89258-19-5 |
|---|---|
Formule moléculaire |
C26H22ClN3O4S |
Poids moléculaire |
508.0 g/mol |
Nom IUPAC |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C26H22ClN3O4S/c1-15(31)17-9-12-22-20(13-17)29(19-5-3-4-6-21(19)35-22)23(32)14-28-30-25(24(27)26(30)33)16-7-10-18(34-2)11-8-16/h3-13,24-25,28H,14H2,1-2H3 |
Clé InChI |
GEGPPBAMOFJJGD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


